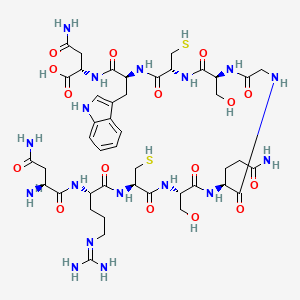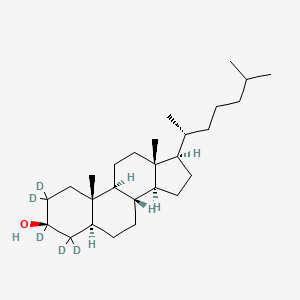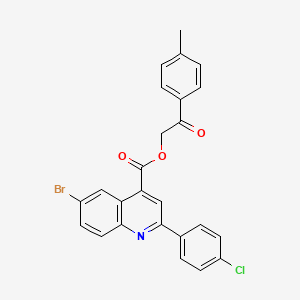
Triethylenetetraminedisulfatedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylenetetraminedisulfatedihydrate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of triethylenetetramine, which is a copper chelating agent commonly used in the treatment of Wilson’s disease . The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in both medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethylenetetraminedisulfatedihydrate typically involves the reaction of triethylenetetramine with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as filtration and recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Triethylenetetraminedisulfatedihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
Triethylenetetraminedisulfatedihydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of triethylenetetraminedisulfatedihydrate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be excreted from the body or used in various industrial processes. The molecular targets and pathways involved in its action include metal ion transporters and enzymes that facilitate the chelation and removal of metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler diamine compound used in similar applications.
Diethylenetriamine: Another polyamine with similar chelating properties.
Cyclam: A macrocyclic compound with strong metal ion chelation capabilities.
Uniqueness
Triethylenetetraminedisulfatedihydrate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This makes it particularly effective in applications requiring strong and selective metal ion chelation .
Propiedades
Fórmula molecular |
C6H26N4O10S2 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid;dihydrate |
InChI |
InChI=1S/C6H18N4.2H2O4S.2H2O/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4;;/h9-10H,1-8H2;2*(H2,1,2,3,4);2*1H2 |
Clave InChI |
FZYPUWMRSXBMOB-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCN)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053278.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)



molybdenum(VI)](/img/structure/B12053303.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)





